molecular formula C13H13N3O2 B2754873 N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide CAS No. 2248847-38-1

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide

Cat. No.: B2754873
CAS No.: 2248847-38-1
M. Wt: 243.266
InChI Key: CFCDNYPYWOABRJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a cyanomethyl group, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Cyanomethylation: The introduction of the cyanomethyl group is achieved through a nucleophilic substitution reaction. This involves reacting a quinoline derivative with cyanomethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group. This is typically achieved by reacting the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Use of Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction rates.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction kinetics.

    Purification Techniques: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Known for its insecticidal properties.

    N-(Cyanomethyl)-1,3-azolium salts: Used in the synthesis of heterocyclic compounds.

Uniqueness

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-(cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16-11-5-3-2-4-9(11)10(8-12(16)17)13(18)15-7-6-14/h2-5,10H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCDNYPYWOABRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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